molecular formula C19H23N3O3 B2373412 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate CAS No. 866137-38-4

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate

Cat. No.: B2373412
CAS No.: 866137-38-4
M. Wt: 341.411
InChI Key: WBBQMACGOXFMAI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyrimido[1,2-a]benzimidazole class, characterized by a fused pyrimidine-benzimidazole core. Such derivatives are synthesized via multi-step routes involving condensation of 2-aminobenzimidazole with carbonyl-containing precursors under reflux in polar aprotic solvents like dimethylformamide (DMF) . Structural elucidation typically employs spectroscopic methods (NMR, IR, MS) and X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-4-5-10-17(23)25-12-11-14-13(2)20-19-21-15-8-6-7-9-16(15)22(19)18(14)24/h6-9H,3-5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBQMACGOXFMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

  • CAS Number : 860611-06-9
  • Molecular Formula : C20H23N3O3
  • Molecular Weight : 353.41 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and esterification processes. The detailed synthetic pathway is often tailored based on the desired biological activity and target application.

Biological Activity Overview

Research indicates that compounds related to benzimidazole derivatives exhibit a range of biological activities including anticancer, antibacterial, and antifungal properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines including HepG2 (human liver carcinoma). Results showed significant cytotoxicity with IC50 values lower than standard drugs like doxorubicin. For example, one study reported an IC50 value of 6.525 μM for a closely related compound .

Antibacterial Activity

The antibacterial efficacy of benzimidazole derivatives has also been evaluated:

  • Testing Against Bacteria : In vitro assessments against bacterial strains such as E. coli and Staphylococcus aureus demonstrated notable antibacterial activity. Compounds with structural similarities to this compound showed effective inhibition zones in agar diffusion tests .

Case Study 1: Anticancer Activity

A study focused on a series of synthesized benzimidazole derivatives found that modifications in the side chains significantly affected their anticancer properties. The most potent derivative exhibited an IC50 value of 6.525 μM against HepG2 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial properties of various benzimidazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had a broad spectrum of activity against both gram-positive and gram-negative bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Comparison with Similar Compounds

Core Structural Variations

The dihydropyrimido-benzimidazole scaffold is conserved across analogues, but substituents at the 3-position vary significantly, influencing physicochemical and biological properties. Key analogues include:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Applications
2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate Hexanoate ester (C₆H₁₁O₂) C₂₀H₂₃N₃O₃ 353.42 Enhanced lipophilicity; potential pharmacokinetic optimization
2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate Cyclohexanecarboxylate ester (C₇H₁₁O₂) C₂₀H₂₃N₃O₃ 353.42 Bulky cyclohexyl group may reduce metabolic degradation
2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzoate 4-Fluorobenzoate ester (C₇H₄FO₂) C₂₁H₁₇FN₃O₃ 378.38 Fluorine atom enhances electronic effects; possible improved target binding
Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate Methyl acetate (C₃H₅O₂) C₁₃H₁₂N₃O₃ 267.26 Shorter chain ester; higher polarity may limit cellular uptake
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid Acetic acid (C₂H₃O₂) C₁₂H₁₁N₃O₃ 259.24 Carboxylic acid group enables salt formation; improved aqueous solubility

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Longer alkyl chains (e.g., hexanoate) correlate with increased logP values, favoring passive diffusion but complicating solubility .
  • Synthetic Advancements: One-pot multi-component reactions (e.g., 2-aminobenzimidazole + aldehyde + β-ketoester) reduce reaction times and improve yields .
  • Crystallography : SHELX-based refinements highlight conformational flexibility in the dihydropyrimidine ring, critical for ligand-receptor interactions .

Preparation Methods

Condensation of 2-Aminobenzimidazole with β-Ketoesters

Reacting 2-aminobenzimidazole derivatives with β-ketoesters under acidic or basic conditions forms the fused pyrimidinone ring. For example, heating 2-aminobenzimidazole with ethyl acetoacetate in acetic acid yields 2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole.
Key Reaction Conditions:

  • Solvent: Acetic acid or ethanol
  • Temperature: Reflux (80–100°C)
  • Catalyst: p-Toluenesulfonic acid (PTSA) or piperidine

Functionalization at Position 3

Introduction of the ethanol side chain at position 3 is critical. This is achieved via:

  • Alkylation : Treating the core with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) in DMF.
  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-hydroxyethyl groups.

Esterification: Introduction of Hexanoate Group

The final step involves esterifying the ethanol side chain with hexanoic acid. Two primary methods are viable:

Acyl Chloride Method

Reacting the alcohol intermediate with hexanoyl chloride under basic conditions:

  • Reagents : Hexanoyl chloride, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : 0–25°C, 4–12 hours.

Example Protocol:

  • Dissolve 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanol (1 eq) in DCM.
  • Add TEA (2.5 eq) and hexanoyl chloride (1.2 eq) dropwise.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate hexanoic acid:

  • Reagents : EDC, DMAP, hexanoic acid.
  • Solvent : DCM or THF.
  • Yield : ~70–85% (based on analogous esterifications).

Alternative One-Pot Synthesis

A sequential approach combines core formation and esterification:

  • Synthesize the pyrimido[1,2-a]benzimidazole core as in Section 1.
  • Without isolation, treat the intermediate with hexanoyl chloride and DIPEA in THF.

Advantages : Reduces purification steps and improves overall yield.

Quality Control and Characterization

Critical analytical data for the final compound include:

  • HPLC Purity : >95%.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d6) : δ 12.34 (s, 1H, NH), 8.41 (s, 1H, aromatic), 4.40 (t, J=6.5 Hz, 2H, OCH₂), 2.72 (t, J=6.5 Hz, 2H, CH₂CO), 2.40 (s, 3H, CH₃).
    • LC-MS : m/z 341.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Reagents Solvent Temperature Yield (%)
Acyl Chloride Hexanoyl chloride, TEA DCM 25°C 75–80
Carbodiimide Coupling EDC, DMAP, hexanoic acid THF 0°C→25°C 70–85
One-Pot Hexanoyl chloride, DIPEA THF Reflux 65–75

Challenges and Optimization

  • Side Reactions : Over-alkylation or hydrolysis of the ester group. Mitigated by controlled stoichiometry and anhydrous conditions.
  • Purification : Silica gel chromatography using ethyl acetate/hexane (1:3) effectively isolates the product.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Use of hexanoyl chloride over activated esters reduces production costs.
  • Green Chemistry : Solvent recovery systems (e.g., THF distillation) align with sustainable practices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves coupling the dihydropyrimido-benzimidazole core with hexanoic acid derivatives. Key steps include:

  • Core Preparation : Cyclocondensation of substituted benzimidazoles with β-keto esters under acidic conditions (e.g., acetic acid) to form the dihydropyrimido[1,2-a]benzimidazole scaffold .
  • Esterification : Reacting the hydroxyl group of the core with hexanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
  • Optimization : Use catalytic DMAP to enhance acylation efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (gradient elution with 5–20% ethyl acetate in hexane) to achieve >85% yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be prioritized?

  • Methodological Answer :

  • 1H NMR : Identify protons on the dihydropyrimido ring (δ 5.8–6.2 ppm, multiplet) and the hexanoate ethyl group (δ 4.2–4.4 ppm, triplet). Aromatic protons from the benzimidazole appear as doublets at δ 7.3–8.1 ppm .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 430.212) and fragmentation patterns matching the ester cleavage .

Advanced Research Questions

Q. How can conformational analysis of the dihydropyrimido-benzimidazole core be performed to understand its impact on biological activity?

  • Methodological Answer :

  • X-ray Crystallography : Solve the crystal structure using SHELXL . Refine hydrogen-bonding networks (e.g., N–H···O interactions) to assess planarity or puckering of the heterocyclic rings.
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity. Use software like Mercury (CCDC) to calculate puckering amplitudes (Q) and phase angles (φ). Correlate puckering with activity data (e.g., enzyme inhibition) via regression models.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental and theoretical puckering parameters .

Q. What experimental strategies can be employed to resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • Assay Standardization : Replicate assays using a split-plot design with controlled variables (e.g., pH, temperature, cell passage number).
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) with cell viability (MTT) and in vivo models (e.g., zebrafish toxicity).
  • Data Normalization : Use Z-score transformation to identify outliers. Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability .

Q. How should researchers design long-term environmental fate studies for this compound, considering its physicochemical properties?

  • Methodological Answer :

  • Degradation Pathways : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) over 30 days. Analyze degradation products via LC-MS/MS .
  • Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation. Use OECD 121 guidelines for soil adsorption coefficients (Kd) .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to establish EC50 values .

Q. What methodologies are effective in analyzing the ester hydrolysis kinetics of the hexanoate moiety under physiological conditions?

  • Methodological Answer :

  • Buffer Preparation : Use ammonium acetate buffer (pH 6.5) to mimic physiological conditions .
  • HPLC Monitoring : Quantify hexanoic acid release at 210 nm using a C18 column (mobile phase: 60% acetonitrile/40% buffer).
  • Kinetic Modeling : Fit data to a first-order rate equation (ln[C] vs. time). Calculate half-life (t1/2) and activation energy (Arrhenius plot) for temperature-dependent stability .

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